N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound features a pyrazolo[4,3-c]pyridine core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- A 3-oxo group at position 3, contributing to hydrogen-bonding interactions.
- A (tetrahydrofuran-2-yl)methyl substituent at position 5, which may enhance solubility and modulate steric effects.
The combination of these substituents suggests a molecule designed for targeting enzymes or receptors where hydrophobic and polar interactions are critical. However, experimental data on its physicochemical properties (e.g., solubility, logP) and bioactivity remain unreported in publicly available literature.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-13(17-15-16-3-5-24-15)10-7-20(6-9-2-1-4-23-9)8-11-12(10)18-19-14(11)22/h7-9H,1-6H2,(H,19,22)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGORYWQTDARBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NC4=NCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-Dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and pyrazolo-pyridine frameworks. The process often starts with the formation of the thiazole ring, followed by the introduction of the pyrazolo moiety and subsequent functionalization to achieve the desired carboxamide structure.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, aminothiazole compounds have shown promising antiviral activity against influenza A by targeting reactive oxygen species (ROS) and demonstrating antioxidant properties . The compound may exhibit similar mechanisms due to its structural features.
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. Research indicates that compounds with specific substituents on the thiazole ring can inhibit bacterial growth effectively against strains such as Escherichia coli and Bacillus subtilis . The biological activity of our compound is likely influenced by its ability to interact with bacterial enzymes or disrupt cellular processes.
Antioxidant Activity
The antioxidant capacity of compounds containing thiazole rings has been documented. For example, certain thiazole derivatives demonstrated significant DPPH radical scavenging activity and reducing power in various assays . This suggests that this compound could also possess similar antioxidant properties.
Study 1: Antiviral Properties
In a study investigating novel aminothiazole derivatives, several compounds were synthesized and evaluated for their antiviral efficacy. The results indicated that modifications in the thiazole ring significantly enhanced antiviral activity against influenza A virus. This study underscores the importance of structural optimization in developing effective antiviral agents .
Study 2: Antibacterial Screening
Another study focused on a series of thiazole derivatives where their antibacterial activities were assessed against multiple strains. The findings revealed that specific substitutions on the thiazole ring led to enhanced antibacterial effects. These insights can inform future research on this compound's potential as an antibacterial agent .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antiviral | Potential against influenza A; structure optimization critical for efficacy. |
| Antibacterial | Effective against E. coli and B. subtilis; specific substitutions enhance activity. |
| Antioxidant | Significant DPPH scavenging activity; potential for ROS targeting. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921846-85-7)
| Property | Target Compound | CAS 921846-85-7 |
|---|---|---|
| Core Structure | Pyrazolo[4,3-c]pyridine with 3-oxo group | Pyrazolo[4,3-c]pyridine with 3-oxo group |
| Position 5 Substituent | (Tetrahydrofuran-2-yl)methyl | Benzyl |
| Position 2 Substituent | - | Phenyl |
| Position 7 Carboxamide | Linked to 4,5-dihydrothiazol-2-yl | Linked to (tetrahydrofuran-2-yl)methyl |
| Molecular Formula | Not reported | C25H24N4O3 |
| Molecular Weight | Not reported | 428.5 g/mol |
| Key Structural Variance | Dihydrothiazole moiety at carboxamide | Benzyl/phenyl groups at positions 2 and 5; tetrahydrofuran methyl at carboxamide |
Functional Implications :
- The tetrahydrofuran methyl group at position 5 in both compounds may confer similar solubility profiles, though steric effects could differ due to the target’s dihydrothiazole-carboxamide linkage.
Pyrimidinone and Tetrazole Derivatives
Compounds such as 4i and 4j from illustrate heterocyclic diversity in related scaffolds:
- 4i: Combines pyrimidinone, coumarin, and tetrazole groups.
- 4j : Features a pyrazolyl-tetrazole hybrid with coumarin.
While these lack the pyrazolo[4,3-c]pyridine core, they highlight the role of electron-withdrawing groups (e.g., 3-oxo) and rigid heterocycles (e.g., tetrazole) in modulating bioactivity. The target compound’s dihydrothiazole moiety may similarly influence metabolic stability or target engagement.
Research Findings and Data Gaps
- Bioactivity: No direct studies on the target compound exist. However, CAS 921846-85-7’s structural analogs have been explored for kinase inhibition and anti-inflammatory applications, implying possible overlapping targets.
- Data Limitations : Critical parameters such as melting point, solubility, and in vitro/in vivo efficacy for the target compound are absent in current literature.
Q & A
Q. How can machine learning (ML) models accelerate reaction optimization?
- Implementation : Train ML algorithms on historical reaction data (e.g., yields, solvent polarity, catalyst loading) to predict optimal conditions for new derivatives. Use platforms like ChemOS or Open Reaction Database to curate datasets .
Key Challenges and Contradictions
- Spectral Ambiguities : Conflicting -NMR shifts in pyrazolo[4,3-c]pyridine derivatives may arise from solvent-induced conformational changes. Always report solvent and temperature conditions .
- Synthetic Scalability : While ethanol reflux is cost-effective, scale-up may require switching to continuous flow systems to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
